6-[(4-Fluorophenyl)ethynyl]-2-(propan-2-yl)pyridazin-3(2H)-one
Description
6-[(4-Fluorophenyl)ethynyl]-2-(propan-2-yl)pyridazin-3(2H)-one is a pyridazinone derivative characterized by a 4-fluorophenyl ethynyl substituent at the 6-position and an isopropyl group at the 2-position of the pyridazinone core. Pyridazinones are heterocyclic compounds with a six-membered ring containing two adjacent nitrogen atoms, known for their diverse pharmacological activities, including anti-inflammatory, antiviral, and kinase inhibitory properties .
Properties
CAS No. |
524919-62-8 |
|---|---|
Molecular Formula |
C15H13FN2O |
Molecular Weight |
256.27 g/mol |
IUPAC Name |
6-[2-(4-fluorophenyl)ethynyl]-2-propan-2-ylpyridazin-3-one |
InChI |
InChI=1S/C15H13FN2O/c1-11(2)18-15(19)10-9-14(17-18)8-5-12-3-6-13(16)7-4-12/h3-4,6-7,9-11H,1-2H3 |
InChI Key |
ZSSHIOKPRJHRIY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=O)C=CC(=N1)C#CC2=CC=C(C=C2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((4-Fluorophenyl)ethynyl)-2-isopropylpyridazin-3(2H)-one typically involves multi-step organic reactions. One common approach is the Sonogashira coupling reaction, which involves the coupling of a terminal alkyne with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often include the use of a base such as triethylamine and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-((4-Fluorophenyl)ethynyl)-2-isopropylpyridazin-3(2H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride (NaH) or other strong bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alkanes or alcohols.
Scientific Research Applications
6-((4-Fluorophenyl)ethynyl)-2-isopropylpyridazin-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 6-((4-Fluorophenyl)ethynyl)-2-isopropylpyridazin-3(2H)-one involves its interaction with specific molecular targets. The ethynyl and fluorophenyl groups can participate in π-π stacking interactions and hydrogen bonding, influencing the compound’s binding affinity to proteins or enzymes. These interactions can modulate biological pathways, leading to the observed effects.
Comparison with Similar Compounds
Pharmacological Activity
The biological activity of pyridazinones is highly substituent-dependent:
The target compound’s ethynyl group may enhance kinase binding due to increased planarity, while the isopropyl group could reduce metabolic clearance compared to phenyl analogs .
Physicochemical Properties
Key properties impacting bioavailability:
*Estimated using fragment-based methods. The target compound’s lower molecular weight and moderate LogP suggest favorable oral absorption relative to bulkier analogs like AS1940477 .
Research Findings and Challenges
- Structural Insights: X-ray crystallography of analogs (e.g., 4-benzyl-6-phenylpyridazinone) reveals planar pyridazinone cores with substituents adopting orthogonal orientations, optimizing hydrophobic interactions .
- Synthetic Challenges: Ethynyl-linked pyridazinones require stringent conditions (e.g., palladium catalysis) to avoid side reactions, limiting yield scalability .
Biological Activity
6-[(4-Fluorophenyl)ethynyl]-2-(propan-2-yl)pyridazin-3(2H)-one is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article synthesizes findings on its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant structural characteristics.
Chemical Structure and Properties
The compound features a pyridazinone core with an ethynyl group and a fluorophenyl substituent, contributing to its biological activity. The structural formula can be represented as follows:
Recent studies have highlighted the compound's role as an inhibitor of monoamine oxidase (MAO), particularly MAO-B, which is implicated in neurodegenerative diseases.
Inhibition of Monoamine Oxidase
Research indicates that derivatives similar to this compound exhibit potent inhibitory activity against MAO-B. For instance, compounds with similar structural features demonstrated IC50 values ranging from 0.013 µM to 0.039 µM for MAO-B inhibition, suggesting that modifications to the phenyl ring can significantly enhance potency .
Biological Activity Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₂FN₃O |
| IC50 for MAO-B | 0.013 - 0.039 µM |
| Selectivity Index (SI) | 120.8 - 107.4 |
| Cytotoxicity (L929 cells) | IC50 = 120.6 µM (non-toxic) |
Case Studies and Research Findings
-
Neuroprotective Effects :
A study evaluated the neuroprotective effects of pyridazinone derivatives, including our compound of interest, in models of neurodegeneration. The results indicated that these compounds could prevent neuronal cell death induced by oxidative stress, likely through their MAO-B inhibitory activity . -
Anti-inflammatory Activity :
Another investigation into the anti-inflammatory properties of related compounds revealed that they could significantly reduce the production of pro-inflammatory cytokines such as TNFα and IL-6 in vitro, indicating potential for treating autoimmune diseases . -
Pharmacokinetic Profiles :
Structural modifications led to enhanced pharmacokinetic profiles in related compounds, suggesting that optimizing the ethynyl and fluorophenyl groups could improve oral bioavailability and therapeutic efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
